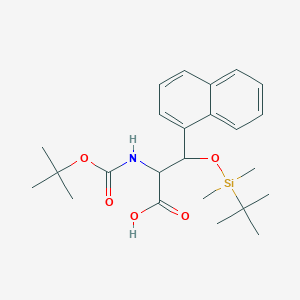

2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid

Description

This compound is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyldimethylsilyl (TBS) ether on the hydroxyl group. The naphthalen-1-yl substituent confers aromatic bulk, influencing steric and electronic properties. Such derivatives are critical intermediates in peptide synthesis, where protecting groups enhance stability during reactions .

Properties

Molecular Formula |

C24H35NO5Si |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |

InChI |

InChI=1S/C24H35NO5Si/c1-23(2,3)29-22(28)25-19(21(26)27)20(30-31(7,8)24(4,5)6)18-15-11-13-16-12-9-10-14-17(16)18/h9-15,19-20H,1-8H3,(H,25,28)(H,26,27) |

InChI Key |

ZVDMOKLBYWMCNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC2=CC=CC=C21)O[Si](C)(C)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group. The naphthalen-1-yl group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups like Boc and TBDMS is crucial in preventing unwanted side reactions during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-yl group.

Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur at the protected amino or hydroxyl groups once the protective groups are removed.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc and TBDMS) can be selectively removed to expose reactive sites, allowing the compound to participate in various biochemical pathways. The naphthalen-1-yl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

- Naphthalen-2-yl () may alter molecular packing due to positional isomerism .

- Unprotected Analogs : The unprotected amine and hydroxyl in ’s compound increase reactivity but reduce stability, necessitating stringent storage conditions (e.g., 2–8°C for ) .

Protecting Group Impact

- Boc Group : Universally used for amine protection due to its stability under diverse conditions and clean removal with acids (e.g., TFA) .

- TBS Ether : The bulky TBS group in the target compound improves steric shielding of the hydroxyl, preventing unwanted side reactions (e.g., esterification) but may complicate purification due to increased lipophilicity.

Key Research Findings

- Synthetic Utility : highlights that Boc protection enables efficient multi-step synthesis (e.g., 45% yield for a methoxyphenyl analog), suggesting the target compound’s TBS group may improve intermediate stability at the cost of steric challenges .

- Biological Relevance : Naphthalene derivatives exhibit enhanced binding in hydrophobic pockets (e.g., enzyme active sites), while diazirinyl analogs () are tailored for photoaffinity labeling .

- Steric Effects : The naphthalen-1-yl group in the target compound likely reduces reaction rates in nucleophilic substitutions compared to smaller aromatic groups (e.g., 4-methoxyphenyl) .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid, commonly referred to as a derivative of a naphthalene-based amino acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBDMS) ether, which are commonly used in organic synthesis to enhance stability and solubility.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.54 g/mol. Its structure includes:

- Amino Group : The Boc group protects the amino functionality, allowing for selective reactions.

- Silyl Ether : The TBDMS group enhances the compound's hydrophobicity and stability against hydrolysis.

- Naphthalene Ring : This aromatic system contributes to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the naphthalene moiety suggests potential interactions with receptor sites or enzymes, possibly acting as an inhibitor or modulator.

Inhibition Studies

Research has indicated that compounds similar to this structure exhibit inhibitory activity against several classes of enzymes, including:

- Histone Deacetylases (HDACs) : Compounds with similar naphthalene structures have shown promise as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cellular differentiation .

- Proteases : The amino acid derivatives often display inhibitory effects on proteolytic enzymes, which could be beneficial in treating diseases characterized by abnormal protease activity.

Case Study 1: HDAC Inhibition

A study exploring the effects of naphthalene-derived compounds on HDAC activity demonstrated significant inhibition with IC50 values in the micromolar range. The mechanism involved competitive inhibition at the active site, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study 2: Antimicrobial Activity

Another investigation into similar compounds revealed antimicrobial properties against various bacterial strains. The naphthalene derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.